Chiral Purity: Defined (S)-Enantiomer Versus Racemic or (R)-Isomer
Commercially, (3S)-3-(2,3,4-trifluorophenyl)morpholine is supplied with a specified minimum purity of 98% (HPLC) and is the single (S)-enantiomer . In contrast, the racemic mixture or the (3R)-enantiomer are different chemical entities with distinct CAS numbers (e.g., the (3R)-enantiomer is cataloged separately) . This chiral purity is critical; using the wrong enantiomer or a racemate in a medicinal chemistry campaign can result in misleading SAR, wasted resources, and a failed lead optimization. The defined stereochemistry is a prerequisite for consistent target engagement and reproducible in vivo pharmacology [1].
| Evidence Dimension | Stereochemical purity and enantiomeric identity |
|---|---|
| Target Compound Data | Purity ≥98% (HPLC), single (S)-enantiomer, CAS 1213872-81-1 |
| Comparator Or Baseline | Racemic 3-(2,3,4-trifluorophenyl)morpholine (CAS not specified) or (3R)-enantiomer (CAS 1213872-81-1 for R-form or separate catalog entry) |
| Quantified Difference | Defined (S)-stereochemistry vs. undefined or inverted chirality; potential for different biological activity and regulatory status. |
| Conditions | Commercial vendor specification; analytical HPLC chiral purity assessment. |
Why This Matters
For a procurement decision, specifying the exact enantiomer eliminates the risk of obtaining a racemate or the wrong antipode, which would invalidate patent claims and biological assays.
- [1] Guideline on the specification limits for residues of catalysts or reagents. (Class-level inference regarding the necessity of enantiomeric purity for pharmaceutical development). View Source
